molecular formula C11H10O4 B12531412 6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one CAS No. 676620-32-9

6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one

Cat. No.: B12531412
CAS No.: 676620-32-9
M. Wt: 206.19 g/mol
InChI Key: DANZVIZXRJZZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one is a naphthalene derivative with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of naphthalene derivatives followed by the introduction of a hydroxymethyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters and the use of efficient purification techniques are essential to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s effects on specific enzymes and receptors are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydroxy-2-naphthoic acid
  • 2,3-Dihydroxy-1,4-naphthoquinone
  • 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene

Uniqueness

6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one is unique due to its specific hydroxylation pattern and the presence of a hydroxymethyl group

Properties

CAS No.

676620-32-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

6,8-dihydroxy-3-(hydroxymethyl)-2H-naphthalen-1-one

InChI

InChI=1S/C11H10O4/c12-5-6-1-7-3-8(13)4-10(15)11(7)9(14)2-6/h1,3-4,12-13,15H,2,5H2

InChI Key

DANZVIZXRJZZJV-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(C1=O)C(=CC(=C2)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.